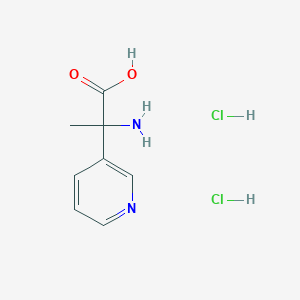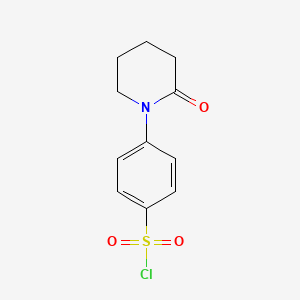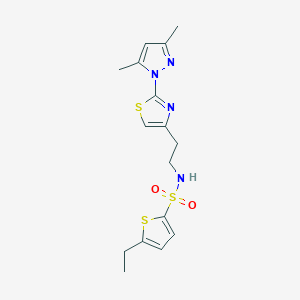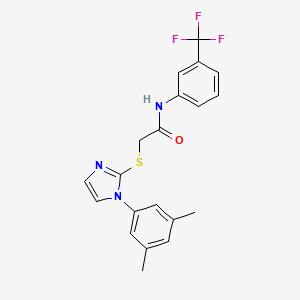
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide (MBPTTS) is a novel chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The compound is a sulfide derivative of the triazine family and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Research has focused on the structural analysis of related compounds, revealing the planarity of the 1,2,4-triazine ring and its inclinations with respect to other rings in the molecule. This structural characteristic facilitates specific intermolecular hydrogen bonding and weak C—H⋯O hydrogen bonds, contributing to the compound's solid-state assembly and potential for forming crystal structures suitable for various applications in materials science and chemistry. Such detailed structural information aids in understanding the compound's reactivity and potential interactions with other molecules, which is critical for designing materials with desired properties (Fun et al., 2011).
Magnetic and Electronic Properties
Another study explored the magnetostructural properties of similar compounds, uncovering a sharp spin transition that could be leveraged in the development of advanced magnetic materials. Such materials have applications in data storage, sensors, and switches. The ability to undergo a reversible spin transition within a narrow temperature range underscores the potential of these compounds in creating temperature-responsive magnetic materials (Constantinides et al., 2014).
Antimicrobial Applications
The antimicrobial potential of triazine derivatives has been evaluated, with findings indicating moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that triazine sulfide compounds could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for new antibacterial and antifungal therapies (Jadhav et al., 2017).
Material Chemistry and Corrosion Inhibition
In the realm of material science, certain triazine derivatives have demonstrated significant corrosion inhibition efficiency on mild steel in acidic environments. These compounds offer a promising avenue for developing new corrosion inhibitors, which are crucial for extending the lifespan of metal structures and components in industrial settings. The detailed investigation into their mechanism of action, including adsorption behavior and interaction with metal surfaces, supports their potential application in corrosion prevention strategies (Singh et al., 2018).
Propiedades
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3S/c1-12-7-9-13(10-8-12)11-25-17-15(18(19,20)21)23-24-16(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASGMXVNQVRBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)


![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)



![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)
![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)
![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)